2-(Cyclopropylamino)-4-(1h-imidazol-1-yl)butanoic acid
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Overview
Description
2-(Cyclopropylamino)-4-(1h-imidazol-1-yl)butanoic acid is a compound that features both cyclopropylamino and imidazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)-4-(1h-imidazol-1-yl)butanoic acid typically involves the formation of the imidazole ring followed by the introduction of the cyclopropylamino group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring. The cyclopropylamino group can then be introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to scale up the production .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylamino)-4-(1h-imidazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while substitution reactions can yield a variety of substituted derivatives .
Scientific Research Applications
2-(Cyclopropylamino)-4-(1h-imidazol-1-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylamino)-4-(1h-imidazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the cyclopropylamino group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Cyclopropylamino)-4-(1h-pyrazol-1-yl)butanoic acid: Similar structure but with a pyrazole ring instead of an imidazole ring.
2-(Cyclopropylamino)-4-(1h-triazol-1-yl)butanoic acid: Contains a triazole ring instead of an imidazole ring.
Uniqueness
2-(Cyclopropylamino)-4-(1h-imidazol-1-yl)butanoic acid is unique due to the presence of both cyclopropylamino and imidazole functional groups. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications .
Properties
Molecular Formula |
C10H15N3O2 |
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Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-(cyclopropylamino)-4-imidazol-1-ylbutanoic acid |
InChI |
InChI=1S/C10H15N3O2/c14-10(15)9(12-8-1-2-8)3-5-13-6-4-11-7-13/h4,6-9,12H,1-3,5H2,(H,14,15) |
InChI Key |
PKIUWWOVJMPLCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(CCN2C=CN=C2)C(=O)O |
Origin of Product |
United States |
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